1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
1-((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core. This bicyclic structure is substituted at the 1-position with a (3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl group and at the 3-position with a 4-methylbenzyl moiety. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . These structural features may optimize pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
CAS No. |
1207025-49-7 |
|---|---|
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.513 |
IUPAC Name |
1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-3-34-21-14-12-20(13-15-21)25-28-24(35-29-25)17-30-23-7-5-4-6-22(23)26(32)31(27(30)33)16-19-10-8-18(2)9-11-19/h4-15H,3,16-17H2,1-2H3 |
InChI Key |
OGGLMKIQSPJMPK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a novel derivative within the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent studies.
Structural Overview
This compound features a quinazoline core substituted with an oxadiazole and an ethoxyphenyl group. The structural modifications are crucial for enhancing its biological activity. The presence of the oxadiazole moiety is particularly significant as it has been associated with various therapeutic effects.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, a recent study evaluated several quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with oxadiazole substitutions showed promising antibacterial activity:
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| Compound 13 | 15 (E. coli) | 65 | Moderate |
| Compound 15 | 12 (S. aureus) | 80 | Moderate |
| Compound 14a | 12 (S. aureus) | 70 | Moderate |
These findings suggest that the incorporation of oxadiazole increases the efficacy against various bacterial strains compared to standard antibiotics like ampicillin and vancomycin .
Anticancer Activity
The anticancer properties of quinazoline derivatives have also been extensively studied. The compound has shown significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HCT-116 | 4.47 | Doxorubicin (5.23) |
| HeLa | 7.55 | Doxorubicin (4.50) |
| MCF-7 | 4.04 | Doxorubicin (4.17) |
These results indicate that the compound exhibits potent multi-target inhibitory activities against key proteins involved in cancer progression such as Hsp90 and EGFR .
Anti-inflammatory Activity
Quinazoline derivatives have also been noted for their anti-inflammatory properties. Research indicates that certain modifications enhance these effects, potentially through inhibition of pro-inflammatory cytokines or pathways involved in inflammation .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Mechanism : The compound acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .
- Anticancer Mechanism : It may induce apoptosis in cancer cells via multiple pathways including inhibition of cell cycle progression and promotion of oxidative stress .
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to established antibiotics.
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines showed that this quinazoline derivative had lower IC50 values than traditional chemotherapeutics, suggesting a potential for development into a new anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds related to the quinazoline structure can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinazoline have been tested against Staphylococcus aureus and Escherichia coli, demonstrating moderate to strong antibacterial effects .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | S. aureus | 11 | 80 |
| Compound 15 | E. coli | 10 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
| Compound 14b | Candida albicans | 13 | 75 |
These findings suggest that the incorporation of the oxadiazole moiety enhances the antimicrobial efficacy of quinazoline derivatives .
Anticancer Properties
The potential anticancer activity of quinazoline derivatives has also been explored. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
Enzyme Inhibition
The mode of action for many quinazoline derivatives involves the inhibition of bacterial gyrase and DNA topoisomerase IV, which are critical for bacterial DNA replication and transcription. This mechanism is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria .
Synthesis and Structural Variants
The synthesis of 1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step synthetic routes starting from readily available precursors. The introduction of various substituents on the quinazoline or oxadiazole rings can modulate biological activity significantly .
Table 2: Synthetic Routes for Quinazoline Derivatives
| Step No. | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Nucleophilic substitution | Ethoxyphenyl derivative |
| Step 2 | Cyclization | Oxadiazole precursor |
| Step 3 | Functional group modification | Methylbenzyl derivative |
Case Study: Antimicrobial Screening
A study conducted on a series of quinazoline derivatives revealed their efficacy against a panel of pathogenic microorganisms. The results indicated that compounds featuring oxadiazole rings exhibited enhanced antimicrobial properties compared to their non-oxadiazole counterparts .
Case Study: Cancer Cell Line Testing
In vitro studies on cancer cell lines demonstrated that specific quinazoline derivatives could induce apoptosis through the activation of caspases and modulation of apoptotic pathways. These findings highlight the therapeutic potential of such compounds in cancer treatment .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Heterocyclic Ring Modifications
Aromatic Substituent Variations
- 4-Ethoxyphenyl vs.
- 4-Methylbenzyl vs. Unsubstituted Benzyl: The methyl group may reduce metabolic oxidation at the benzyl position, improving stability compared to non-methylated analogues .
Pharmacological and Physicochemical Comparisons
Activity Insights
- The quinazoline-dione core in the target compound may confer higher kinase affinity than pyrazolone or triazole-thione cores due to its planar structure and hydrogen-bonding capacity .
- The 4-methylbenzyl group’s steric bulk could improve selectivity by preventing off-target binding compared to smaller substituents in analogues .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The oxadiazole and ethoxyphenyl groups synergistically enhance target engagement, as seen in similar kinase inhibitors .
- Comparative Limitations : Direct biological data for the target compound are lacking; most insights are extrapolated from structural analogues (e.g., ).
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. A common approach involves:
- Amide Formation : Reacting anthranilic acid (I ) with methyl 4-(aminomethyl)benzoate in the presence of a coupling agent (e.g., EDCI/HOBt) to form a 2-aminobenzamide intermediate (II ).
- Cyclization : Treating II with carbonyldiimidazole (CDI) or phosgene in ethereal solvents (e.g., THF) to induce cyclization, yielding the quinazoline-2,4-dione core (III ).
Representative Reaction Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amide formation | EDCI, HOBt, DMF, RT, 12 h | 85% | |
| Cyclization | CDI (1.5 eq), THF, reflux, 6 h | 78% |
Introduction of the 4-Methylbenzyl Group at Position 3
N-Alkylation Strategies
The 3-position is functionalized via nucleophilic alkylation using 4-methylbenzyl chloride under basic conditions:
- Deprotonation : The quinazoline-2,4-dione core (III ) is treated with NaH or K₂CO₃ in DMF to generate a reactive enolate.
- Alkylation : Addition of 4-methylbenzyl chloride (1.2 eq) at 0–25°C, followed by stirring for 12–24 h.
Optimized Parameters :
Synthesis of the (3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl)methyl Moiety
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime intermediate:
- Amidoxime Preparation : Reacting 4-ethoxyphenylacetonitrile with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 h.
- Cyclization : Treating the amidoxime with trichloroacetyl chloride in pyridine at 0°C, followed by reflux to form 3-(4-ethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (IV ).
Key Data :
| Intermediate | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| Amidoxime | NH₂OH·HCl, EtOH/H₂O | 89% | 95% |
| Oxadiazole (IV ) | Cl₃CCOCl, pyridine | 68% | 92% |
Coupling the Oxadiazole Moiety to the Quinazoline Core
Nucleophilic Substitution
The chloromethyl group in IV undergoes nucleophilic displacement with the deprotonated quinazoline-2,4-dione derivative (V ):
- Deprotonation : V is treated with NaH (1.1 eq) in THF at 0°C.
- Coupling : IV (1.05 eq) is added dropwise, and the mixture is stirred at 60°C for 24 h.
Optimization Insights :
Final Purification and Characterization
Chromatographic Techniques
The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:3 → 1:1 gradient) followed by recrystallization from ethanol/water (9:1).
Analytical Data :
- Melting Point : 218–220°C
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.0 Hz, 1H, quinazoline-H), 7.89 (s, 1H, oxadiazole-H), 7.45–7.32 (m, 9H, aromatic), 5.21 (s, 2H, CH₂), 4.05 (q, J = 7.0 Hz, 2H, OCH₂), 2.39 (s, 3H, CH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃).
- HRMS (ESI) : m/z calc. for C₂₇H₂₄N₄O₄ [M+H]⁺: 499.1872; found: 499.1869.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Sequential alkylation/cyclization (Steps 2–5) | High regioselectivity | Multi-step purification | 42% |
| One-pot cyclization-alkylation | Reduced steps | Lower yield (35%) | 35% |
| Palladium-catalyzed coupling | Modularity | Requires specialized catalysts | 50% |
Critical Considerations for Scale-Up
- Oxadiazole Stability : The 1,2,4-oxadiazole ring is sensitive to strong acids/bases; neutral pH conditions are mandatory during workup.
- Cost Efficiency : CDI cyclization is preferred over phosgene due to safety and handling.
- Byproduct Management : Silica gel chromatography effectively removes unreacted 4-methylbenzyl chloride and oxadiazole intermediates.
Q & A
Q. Why do SAR studies show conflicting trends in substituent effects?
- Methodological Answer :
- Steric vs. Electronic Effects : Use Hammett plots to separate electronic (σ) contributions from steric hindrance in 4-ethoxyphenyl derivatives .
- Crystal Packing Analysis : Assess whether solid-state interactions (e.g., π-stacking) artificially enhance bioactivity in certain assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
